Vasicine

描述

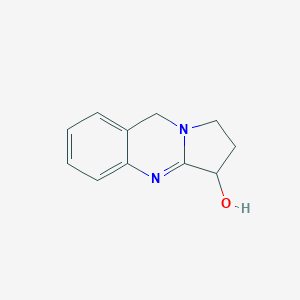

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O/c14-10-5-6-13-7-8-3-1-2-4-9(8)12-11(10)13/h1-4,10,14H,5-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIICVSCAKJMMDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CC3=CC=CC=C3N=C2C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701317988 | |

| Record name | (±)-Vasicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6159-56-4, 6159-55-3 | |

| Record name | (±)-Vasicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6159-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | DL-Vasicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006159564 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (±)-Vasicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701317988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Vasicine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.619 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | VASICINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0VFV53RMC2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Occurrence and Isolation Methodologies of Vasicine

Botanical Sources and Phytogeographical Distribution of Vasicine

This compound, a quinazoline (B50416) alkaloid, is predominantly found in the plant species Adhatoda vasica (L.) Nees, a member of the Acanthaceae family. thepharmajournal.comresearchgate.net This plant is commonly known by various names, including Vasaka, Malabar nut tree, Arusa, Ardoo, and Ardusa. woarjournals.org The leaves, roots, and flowers of A. vasica are known to contain this compound. researchgate.net While this compound is the major alkaloid, the plant also contains other related compounds such as vasicinone (B1682191), deoxy this compound, and vasicinol. thepharmajournal.com Another notable botanical source of this compound is Peganum harmala, commonly known as Syrian rue. wikipedia.org

The phytogeographical distribution of this compound-containing plants, particularly Adhatoda vasica, is widespread. At a global level, it is native to the Oriental floristic region, encompassing countries such as India, Sri Lanka (formerly Ceylon), Myanmar (formerly Burma), and Malaysia. woarjournals.org In India, Adhatoda vasica has a broad distribution across various climatic conditions, from the plains to sub-mountainous regions. woarjournals.orgresearchgate.net It is found throughout the Indian peninsula and is commonly observed in the Shekhawati region of Rajasthan, the Chhindwara district of Madhya Pradesh, and the states of Gujarat, and Tamil Nadu. woarjournals.orgnih.govphytojournal.com The plant is also found in the National Capital Region (NCR) of Delhi and its surrounding areas. socialresearchfoundation.com The concentration of this compound in the plant can exhibit significant variation based on geographical location and season. phytojournal.com For instance, studies have shown that the this compound content in Adhatoda vasica leaves is highest during the rainy season (June-September) and in the winter. researchgate.netpnrjournal.com

| Botanical Source | Family | Common Names | Geographical Distribution |

| Adhatoda vasica (L.) Nees | Acanthaceae | Vasaka, Malabar nut tree, Arusa | India, Sri Lanka, Myanmar, Malaysia |

| Peganum harmala | Nitrariaceae | Syrian rue | Not specified in provided context |

Advanced Extraction and Purification Protocols for this compound

The isolation of this compound from its botanical sources involves a series of extraction and purification steps. Various protocols have been developed, ranging from traditional methods to more advanced chromatographic techniques, to obtain high-purity this compound.

A common initial step is the extraction from dried and powdered plant material, typically the leaves of Adhatoda vasica. google.com This is often achieved using a Soxhlet apparatus with solvents such as methanol or ethanol (B145695). akjournals.comnih.gov An alternative approach involves maceration with an alcoholic solvent at room temperature. google.com Following the initial extraction, the crude extract is typically subjected to an acid-base treatment to selectively isolate the alkaloids. This involves dissolving the extract in an aqueous acidic solution (e.g., with sulfuric acid or an organic acid), followed by washing with an organic solvent like chloroform (B151607) to remove non-alkaloidal impurities. google.com The acidic aqueous layer is then basified with a suitable base, such as ammonia or caustic soda, which precipitates the alkaloids. google.com The alkaloids are then extracted into an organic solvent, such as chloroform. google.com

For further purification, various chromatographic techniques are employed. Column chromatography using silica (B1680970) gel is a frequently used method. thepharmajournal.comakjournals.com The crude alkaloid mixture is loaded onto the column and eluted with a solvent system, often a gradient of chloroform and methanol. akjournals.com Fractions are collected and monitored by methods like Thin Layer Chromatography (TLC) to identify those containing this compound. thepharmajournal.comijrdpl.com The mobile phase for TLC analysis of this compound is often a mixture of chloroform and methanol (e.g., 9:1 v/v). ijrdpl.com

More advanced purification methods include preparative High-Performance Liquid Chromatography (HPLC), which has been utilized to yield this compound with high purity. akjournals.com Reversed-phase preparative HPLC with a C18 column and a mobile phase of trifluoroacetic acid in a water:acetonitrile mixture has been successfully used. akjournals.com High-Performance Thin Layer Chromatography (HPTLC) is another valuable technique, primarily used for the quantitative estimation of this compound in extracts. phytojournal.com Some protocols also describe the use of macroporous resin for the enrichment and separation of this compound. google.com The final step in many protocols is crystallization from a suitable solvent or solvent mixture, such as petroleum ether-acetone, to obtain pure this compound. google.comgoogle.com

| Extraction/Purification Step | Method | Solvents/Reagents | Purpose |

| Initial Extraction | Soxhlet Extraction | Methanol, Ethanol | Extraction of crude compounds from plant material |

| Maceration | Alcohol | Extraction of crude compounds from plant material | |

| Alkaloid Isolation | Acid-Base Extraction | Aqueous organic/inorganic acids, Chloroform, Ammonia, Caustic soda | Selective separation of alkaloids from other plant constituents |

| Purification | Column Chromatography | Silica gel, Chloroform-Methanol gradient | Separation of this compound from other alkaloids and impurities |

| Preparative HPLC | C18 column, Water:Acetonitrile with Trifluoroacetic acid | High-purity isolation of this compound | |

| HPTLC | Chloroform:Methanol:Ammonia | Quantitative analysis of this compound | |

| Macroporous Resin Chromatography | Ethanol | Enrichment and separation of this compound | |

| Final Step | Crystallization | Petroleum ether-acetone, Ethanol | To obtain pure crystalline this compound |

Biosynthetic Pathways of Vasicine

Elucidation of Vasicine Biosynthesis in Medicinal Flora

The biosynthesis of this compound has been extensively studied in Adhatoda vasica (also known as Justicia adhatoda), a prominent source of this alkaloid. Early investigations using ¹⁴C-labelled precursors in young Adhatoda vasica plants revealed that the aromatic portion of this compound is derived from anthranilic acid.

Further research indicated that the pyrrolidine (B122466) ring, another key structural component of this compound, originates from ornithine. Specifically, studies involving aspartate-3-¹⁴C showed that a significant portion of the radioactivity (approximately 80%) was found in glycine, corresponding to positions 1 and 2 of this compound. This suggests that aspartate, or a related compound, acts as an immediate precursor to the non-anthranilic portion of this compound, potentially through the loss of carboxyl groups. Tryptophan has also been identified as a precursor for various quinazoline (B50416) alkaloid biosynthesis, including this compound.

The general understanding of the pathway involves the combination of anthranilic acid and a C2 unit derived from aspartate or a related compound, followed by cyclization and further modifications to form the pyrroloquinazoline scaffold.

Identification and Characterization of Key Enzymes in this compound Biosynthesis

While the full enzymatic cascade of this compound biosynthesis is still under active investigation, research has begun to identify and characterize key enzymatic steps. The integration of multi-omics approaches (genomics, transcriptomics, proteomics, and metabolomics) has been crucial in elucidating the biosynthetic pathway and identifying key regulatory enzymes.

One significant enzyme implicated in pyrroloquinazoline alkaloid biosynthesis, including this compound, is anthranilate synthase. Studies have shown that stimulating the activity of anthranilate synthase, for instance, by feeding tryptophan, can significantly enhance the production of this compound and vasicinone (B1682191) in Adhatoda vasica cell cultures. In elicited cells treated with Alternaria alternata, the expression level of anthranilate synthase was observed to increase by 11.38-fold, highlighting its central role in the pathway.

Other chemical modifications, such as glycosylation, acylation, reduction, oxidation, and methylation, are known to occur during alkaloidal conversions and are likely catalyzed by specific enzymes within the this compound pathway, contributing to the diversity and biological activities of these compounds.

Metabolic Engineering and Biotechnological Approaches for Enhanced this compound Production

Given the increasing demand for this compound and the challenges associated with its traditional production (e.g., low content in leaves, seasonal variations, poor seed viability), metabolic engineering and biotechnological approaches offer promising alternatives for enhanced production.

The integration of multi-omics data has laid the foundation for metabolically engineering the entire this compound biosynthetic pathway in microbial systems. This approach involves transferring the genes encoding the enzymes of the this compound pathway into suitable microbial hosts, such as bacteria or yeast, to enable them to produce the compound. This strategy aims to overcome the limitations of traditional plant cultivation, offering a controlled and scalable production method. While specific examples of successful heterologous biosynthesis of this compound in microbial systems are still emerging, the general principle has been applied to other complex natural products, demonstrating its potential for this compound.

Plant cell and tissue culture techniques have been widely explored to enhance this compound production. Callus and cell suspension cultures of Adhatoda vasica have been successfully established and optimized for this compound accumulation.

Studies have shown that the addition of elicitors, such as methyl jasmonate (MeJ), chitosan, yeast extract, tryptophan, and sorbitol, can significantly increase this compound yield in cell cultures. For instance, treatment with 20 µM MeJ resulted in a 3.7-fold higher this compound yield compared to control cultures, while 50 mg/L yeast extract led to a 3.2-fold increase. Feeding tryptophan and sorbitol at 50 mM concentration enhanced this compound production by 8.3-fold in cell cultures.

In some cases, in vitro cultures have shown higher this compound production compared to in vivo plant parts. For example, one study reported this compound content of 0.47% (w/w) in in vitro callus cultures of Adhatoda vasica leaf, compared to 0.17% in the leaf material itself. Another study observed maximum vasicinone (a derivative of this compound) production from in vitro leaves (6.402 ± 0.010% of dry weight) compared to in vivo leaves (2.412 ± 0.139% of dry weight), suggesting the superiority of in vitro clonal propagation for enhanced yield.

Table 1: Enhanced this compound Production in Adhatoda vasica Cell Cultures with Elicitors

| Elicitor | Concentration | Fold Increase in this compound Yield (over control) | Reference |

| Methyl Jasmonate | 20 µM | 3.7 | |

| Yeast Extract | 50 mg/L | 3.2 | |

| Tryptophan & Sorbitol | 50 mM (each) | 8.3 | |

| Chitosan | 150 mg/L (48 hrs) | - (5.54 mg/g DW) | |

| Aspergillus niger | 1.5 ml/L (48 hrs) | - (4.72 mg/g DW) |

Genome editing technologies, particularly CRISPR/Cas (Clustered Regularly Interspaced Short Palindromic Repeats/CRISPR-associated protein) systems, are emerging as powerful tools to modulate this compound biosynthesis. These technologies allow for precise site-directed DNA insertions, deletions, replacements, or base editing at targeted genomic loci.

CRISPR/Cas9 can be utilized to understand the function of critical genes involved in the this compound biosynthetic pathway by knocking out or modulating their expression. By precisely regulating the expression of key enzymes and transcription factors, CRISPR technology holds significant potential for enhancing both the yield and quality of active ingredients in medicinal plants. This technology can also be used to produce transgenic plants with significantly higher concentrations of the desired metabolite. While the application of CRISPR/Cas technology to medicinal plants is still in its early stages, its ability to engineer metabolic pathways for optimal synthesis of bioactive metabolites is a promising avenue for increasing this compound production.

Compound Names and Pub

Chemical Synthesis and Structural Modification of Vasicine

Synthetic Strategies for Vasicine and its Quinazoline (B50416) Core

The synthesis of this compound and its quinazoline core has been a subject of interest due to its diverse pharmacological properties. The quinazoline moiety itself is a significant heterocyclic scaffold in medicinal chemistry, and various synthetic methodologies have been developed for its construction. mdpi.comresearchgate.net

One common approach for synthesizing the quinazoline core involves the reaction of anthranilic acid with formamide (B127407) under acidic conditions, leading to the formation of 3,4-dihydro-4-oxaquinazoline. benchchem.commdpi.com This method, known as Niementowski quinazoline synthesis, is a fundamental route. mdpi.com The quinazoline core can then be further modified to introduce different functional groups, which can enhance its biological activity. benchchem.com

Other strategies for constructing quinazolinone scaffolds include:

Oxidative Condensation/Cyclization: This involves the formation of new bonds through oxidation and cyclization reactions. researchgate.net

Acid-Catalyzed Condensation/Cyclization: Acidic conditions facilitate condensation and subsequent cyclization to form the quinazolinone ring. researchgate.net

Transition-Metal-Catalyzed C–N Bond Formation: Transition metals can catalyze the formation of carbon-nitrogen bonds, which are crucial for building the quinazoline ring system. researchgate.net

Transition-Metal-Catalyzed Cyclocarbonylation: This involves the incorporation of carbon monoxide into a cyclic structure, catalyzed by transition metals. researchgate.net

For instance, a new, high-yielding method for preparing vasicinone (B1682191), a close derivative of this compound, involves the reaction of 2-nitrobenzoic acid with N,N′-carbonyldiimidazole, followed by 2-pyrrolidinone (B116388) to yield 1-(2-nitrobenzoyl)pyrrolidine-2-one. Subsequent reduction with 10% Pd-C affords deoxyvasicinone. Further bromination and hydrolysis steps lead to vasicinone. researchgate.net

Another reported method for the synthesis of bronchodilatory pyrrolo[2,1-b]quinazoline alkaloids, including this compound, involves an azidoreductive cyclization strategy using TMSCl−NaI and baker's yeast. These methods are noted for being mild and proceeding at room temperature with good yields. researchgate.net

Design and Synthesis of this compound Analogues and Derivatives

The design and synthesis of this compound analogues and derivatives aim to explore new compounds with potentially enhanced or altered biological activities. researchgate.net Semi-synthetic derivatives like bromhexine (B1221334) and ambroxol, optimized for mucolytic activity, have already been developed and are used clinically. benchchem.commedchemexpress.comcellmolbiol.org

Rational Design and Structural Diversification Principles

Rational drug design plays a crucial role in developing this compound analogues. This approach involves understanding the structure-activity relationships (SAR) of this compound and its core quinazoline scaffold. researchgate.netptu.ac.in Modifications can be introduced to different rings (A, B, or C) of the this compound structure to study their impact on activity. researchgate.net

Key principles for structural diversification include:

Modifications of the Quinazoline Core: Alterations to the 6- and 7-positions of the quinazoline core have been explored to create derivatives with varied activities, such as multi-kinase inhibitors. mdpi.com

Ring Size Alterations: Studies have shown that changing the five-membered C ring of this compound to a seven-membered ring, as seen in 7,8,9,10-Tetrahydroazepino[2,1-b]quinazolin-12(6H)one (RLX), can significantly enhance bronchodilatory activity, making it more potent than aminophylline. researchgate.net

Substituent Introduction: Introducing different functional groups or substituents, such as brominated phenyl groups (as in bromhexine) or methyl substitutions, can impact stability, therapeutic effects, and specific activities. benchchem.comresearchgate.net

Pharmacophore Identification: Identifying the essential structural features (pharmacophore) responsible for this compound's activity guides the design of new compounds that retain or improve upon these properties. ptu.ac.in

Research has indicated that the quinazoline and oxo functionalities are crucial for the activity of this compound analogues. researchgate.net

Semisynthetic Transformations of this compound for Novel Scaffolds

Semisynthetic transformations utilize this compound as a starting material to generate novel chemical scaffolds. This approach leverages the existing complex structure of this compound and introduces targeted modifications. nih.govresearchgate.net

For instance, naturally inspired semisynthetic transformations have been employed to prepare 3-OH pyrrolidine (B122466) derivatives from this compound as potential treatments for Alzheimer's disease. These analogues have demonstrated stable interactions with acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) in in silico studies. nih.govresearchgate.netresearchgate.net One such compound, VA10, derived from this compound, showed promising cholinesterase inhibitory activity and the ability to reduce amyloid-beta plaques in in vitro experiments. nih.gov

Another example involves the use of l-vasicine as a "cap group" in target-oriented synthesis (TOS) for the design of histone deacetylase (HDAC) inhibitors. Through in silico studies, molecules with significant docking scores containing derivatives of l-vasicine were synthesized. One notable molecule, 4a, incorporating a 3-hydroxypyrrolidine cap and a six-carbon aliphatic linker, demonstrated specificity towards class I HDAC isoforms and exhibited less cytotoxicity towards normal cell lines compared to cancer cell lines. acs.orgresearchgate.netcolab.ws

In Silico Approaches in this compound Analogue Development

In silico approaches, such as molecular docking and virtual screening, are increasingly employed in the development of this compound analogues to predict their binding affinities and interactions with target proteins. researchgate.netnih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netfrontiersin.orgmdpi.comijraset.comresearchgate.netnih.govijrpb.comuni-halle.de These computational methods significantly reduce the time and cost associated with drug discovery by narrowing down the number of molecules requiring experimental testing. uni-halle.de

Key in silico techniques include:

Molecular Docking: This technique predicts how a small molecule (ligand, e.g., this compound analogue) interacts with a protein target, estimating the strength of their association or binding affinity. researchgate.netijraset.com Studies have used molecular docking to assess this compound's binding affinity to various proteins, such as Islet Amyloid Polypeptide (IAPP) for diabetes treatment researchgate.netijraset.com and SARS-CoV-2 main protease mdpi.com. This compound has shown strong binding affinity towards diabetes-causing proteins in molecular docking studies. researchgate.netijraset.com

Virtual Screening: This process computationally screens large libraries of compounds to identify potential drug candidates based on their predicted interactions with a target. researchgate.netmdpi.comijraset.comuni-halle.de

Molecular Dynamics (MD) Simulations: These simulations provide insights into the stability and flexibility of protein-ligand complexes over time, complementing molecular docking studies. acs.orgmdpi.comnih.gov

Drug-likeness and ADMET Prediction: In silico methods can predict physicochemical properties (e.g., molecular mass, hydrophobicity, hydrogen bond donors/acceptors) and absorption, distribution, metabolism, excretion, and toxicity (ADMET) profiles, which are crucial for rational drug design and early identification of promising candidates. researchgate.netfrontiersin.orguni-halle.deresearchgate.net this compound itself has shown satisfactory drug-likeness parameters. frontiersin.org

For example, in silico studies have revealed this compound's affinity to bind to active sites of various target proteins, including α-amylase, α-glucosidase, cyclooxygenase, epidermal growth factor receptor, lipooxygenase, and HIV-protease, with favorable binding energies. frontiersin.org Computational methodologies have also been used to explore the molecular interactions of this compound, vasicinone, and deoxythis compound with Mycobacterium tuberculosis targets, identifying Antigen 85C as a potent target for this compound. researchgate.netnih.govbocsci.com

Pharmacological Investigations of Vasicine and Its Analogues in Preclinical Models

Cholinesterase Inhibitory Activities and Neuroprotective Efficacy

Vasicine is recognized as a promising natural cholinesterase inhibitor, exhibiting significant activity against key enzymes involved in neurotransmission. selleckchem.combocsci.comsemanticscholar.org

Dual Inhibition of Acetylcholinesterase and Butyrylcholinesterase

This compound has demonstrated dual inhibitory activity against both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). selleckchem.comsemanticscholar.org This dual inhibition is particularly relevant for conditions like Alzheimer's disease (AD), where the hydrolysis of acetylcholine (B1216132) (ACh) by these enzymes contributes to cognitive decline. semanticscholar.orgscispace.commdpi.com

Preclinical studies have reported varying inhibitory potencies for this compound:

One study indicated strong inhibitory activity with IC50 values of 3.24 ± 0.08 μM for AChE and 0.10 ± 0.00 μM for BChE. semanticscholar.orgplos.org

Another investigation identified this compound as a potent BChE inhibitor with dual AChE/BChE inhibitory characteristics, reporting IC50 values of 13.68 ± 1.25 μM for AChE and 2.60 ± 1.47 μM for BChE. scispace.comresearchgate.net

While this compound itself exhibits robust cholinesterase inhibition, its metabolites generally show weaker inhibitory activity, suggesting an in vivo metabolic inactivation process concerning this pharmacological effect. semanticscholar.orgplos.orgresearchgate.net

Table 1: Cholinesterase Inhibitory Activity of this compound (IC50 Values)

| Enzyme | IC50 (µM) - Study 1 semanticscholar.orgplos.org | IC50 (µM) - Study 2 scispace.comresearchgate.net |

| Acetylcholinesterase (AChE) | 3.24 ± 0.08 | 13.68 ± 1.25 |

| Butyrylcholinesterase (BChE) | 0.10 ± 0.00 | 2.60 ± 1.47 |

Neuroprotective Mechanisms in Cellular Models

This compound has shown neuroprotective efficacy in various in vitro cellular models. researchgate.netvegetosindia.org It has demonstrated a neuroprotective nature in SH-SY5Y neuroblastoma cell lines treated with amyloid-beta (Aβ1-42), a peptide implicated in AD pathogenesis. researchgate.netnih.gov A semi-synthetic derivative of this compound, referred to as VA10, exhibited no notable cytotoxicity and maintained neuroprotective properties in these Aβ1-42 treated cells. researchgate.netnih.gov

Furthermore, vasicinone (B1682191), a related quinazoline (B50416) alkaloid and a known metabolite of this compound, also displays neuroprotective effects. mdpi.comdntb.gov.uanih.gov In a paraquat-induced Parkinson's disease (PD) cellular model using SH-SY5Y cells, vasicinone effectively rescued the loss of cell viability and mitochondrial membrane potential. mdpi.comdntb.gov.uanih.gov Its mechanism of action included balancing the accumulation of mitochondrial reactive oxygen species (ROS) by upregulating antioxidant enzyme expression. mdpi.comdntb.gov.uanih.gov Vasicinone also restored impaired autophagy and mitophagy regulators, such as DJ-1, PINK-1, and Parkin, indicating a neuroprotective role through the induction of autophagy and PINK-1/Parkin-mediated mitophagy. mdpi.comdntb.gov.uaresearchgate.net Additionally, vasicinone inhibited paraquat-induced cellular apoptosis in SH-SY5Y cells, reducing apoptotic nuclei and suppressing ROS generation, potentially through the activation of the IGF1R/PI3K/Akt signaling pathway. nih.gov

Effects on Memory and Cognitive Function in Animal Models

Preclinical animal studies have provided evidence for this compound's ability to ameliorate memory and cognitive impairment. researchgate.netvegetosindia.org A semi-synthetic analog, VA10, significantly improved memory and cognitive dysfunction in animal models of scopolamine-induced amnesia and Aβ1-42-induced Alzheimer's disease in rats. researchgate.netnih.gov Ex-vivo investigations revealed that VA10 enhanced acetylcholine (ACh) levels in the rat brain by inhibiting AChE activity. researchgate.netnih.gov Histopathological examinations of rat brain sections further indicated that VA10 contributed to the recovery of neuronal cells in the hippocampus region, specifically in the dentate gyrus (DG), CA3, and CA1 subfields. researchgate.netnih.gov

Beyond AD models, this compound has also shown efficacy in addressing neuroinflammation-induced cognitive impairments in zebrafish models, influencing neurobehavioral activity and the expression of neuroinflammatory markers. nih.gov Similarly, vasicinone has been observed to significantly improve memory and cognitive dysfunction in scopolamine (B1681570) and Aβ-induced cognitive impairment models in rats, with both this compound and vasicinone contributing to the recovery of hippocampal cell density in AD-affected rats. researchgate.net

Respiratory System Pharmacology

This compound is widely recognized for its beneficial effects on the respiratory system, attributed to its bronchodilatory and respiratory stimulant properties. wikipedia.orgresearchgate.netjocpr.comresearchgate.netresearchgate.netnih.govjetir.orgnih.govnewdrugapprovals.orgijpjournal.comcellmolbiol.org

Bronchodilatory Mechanisms and In Vitro/In Vivo Efficacy

This compound exhibits notable bronchodilatory activity, which has been compared to that of theophylline (B1681296) in both in vitro and in vivo studies. wikipedia.orgjocpr.comjetir.orgnewdrugapprovals.org When combined with vasicinone, a related alkaloid and metabolite, this compound demonstrates even more pronounced bronchodilatory effects in both in vitro and in vivo settings. wikipedia.orgjocpr.comjetir.orgnewdrugapprovals.org The bronchodilator function of Adhatoda vasica, from which this compound is derived, is largely attributed to these quinazoline alkaloids. ijpjournal.comcellmolbiol.org

Respiratory Stimulant Properties

In addition to its bronchodilatory effects, this compound demonstrates strong respiratory stimulant activity. wikipedia.orgjocpr.comjetir.orgnih.govnewdrugapprovals.org Both this compound and vasicinone are recognized for their ability to stimulate respiration. wikipedia.org

Metabolism and Pharmacokinetics of Vasicine

In Vitro Metabolic Pathways and Metabolite Profiling

In vitro studies, particularly using rat liver microsomes (RLMs) and rat primary hepatocytes (RPHs), have elucidated several metabolic pathways for Vasicine nih.govplos.orgsemanticscholar.orgresearchgate.netnih.gov. The primary metabolic reactions include monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation nih.govplos.orgsemanticscholar.orgresearchgate.netnih.gov.

Detailed profiling in these in vitro systems revealed a significant number of metabolites. Specifically, 18 metabolites were identified from rat liver microsome incubations, and 11 metabolites were found in rat primary hepatocyte incubations nih.govplos.orgsemanticscholar.orgresearchgate.netnih.gov. These findings highlight the extensive biotransformation of this compound by hepatic enzymes.

Table 1: In Vitro Metabolite Distribution of this compound

| In Vitro System | Number of Metabolites Identified |

| Rat Liver Microsomes | 18 |

| Rat Primary Hepatocytes | 11 |

In Vivo Metabolic Fate and Identification of Major Metabolites

The in vivo metabolic fate of this compound is complex, with a total of 72 metabolites identified across various rat bio-specimens nih.govplos.orgsemanticscholar.orgresearchgate.netnih.gov. These metabolites were detected in urine, feces, plasma, and bile, indicating widespread distribution and extensive metabolic processing within the organism nih.govplos.orgsemanticscholar.orgresearchgate.netnih.gov.

The metabolic pathways observed in vivo mirror those found in vitro, involving monohydroxylation, dihydroxylation, trihydroxylation, oxidation, desaturation, sulfation, and glucuronidation nih.govplos.orgsemanticscholar.orgresearchgate.netnih.gov.

Six key metabolites were specifically isolated and elucidated from rat urine: vasicinone (B1682191), vasicinol, vasicinolone, 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl hydrogen sulfate, 9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-yl hydrogen sulfate, and 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-3-β-D-glucuronide nih.govplos.orgsemanticscholar.orgresearchgate.netnih.gov. While some earlier studies reported metabolites such as desoxythis compound and deoxyvasicinone, a systematic investigation did not find these compounds among the identified metabolites nih.govsemanticscholar.org.

Table 2: In Vivo Metabolite Distribution of this compound Across Bio-specimens

| Bio-specimen | Number of Metabolites Identified |

| Urine | 72 |

| Feces | 15 |

| Plasma | 25 |

| Bile | 45 |

Elimination and Excretion Routes

Renal clearance has been identified as the primary excretion pathway for this compound and its metabolites nih.govplos.orgsemanticscholar.orgresearchgate.netnih.govchemfaces.com. All 72 identified metabolites were detected in urine samples, underscoring the significance of renal excretion in the elimination of this compound and its biotransformed products nih.govplos.orgsemanticscholar.orgresearchgate.netnih.gov.

Following oral administration, this compound exhibits a very low plasma concentration, largely attributed to extensive metabolism in the liver, contributing to a significant first-pass effect tbzmed.ac.ir. The absolute bioavailability of this compound after oral administration has been reported to be approximately 50% nih.gov. Pharmacokinetic studies indicate that the elimination half-life of this compound is around 5 hours after intravenous administration and about 1.5 hours after oral administration nih.gov.

Influence of Metabolism on this compound's Pharmacological Activity

This compound is recognized for its potent inhibitory activities against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) nih.govplos.orgsemanticscholar.orgresearchgate.netnih.govchemfaces.com. However, its metabolic transformation significantly influences these pharmacological effects. Research indicates that while most of this compound's metabolites retain some degree of inhibitory activity against AChE and BChE, their potency is generally weaker compared to the parent compound nih.govplos.orgsemanticscholar.orgresearchgate.netchemfaces.com. This suggests that this compound undergoes a process of metabolic inactivation in vivo concerning its cholinesterase inhibitory activity nih.govplos.orgsemanticscholar.orgresearchgate.netchemfaces.com.

Identification of Metabolic "Soft Spots" within the this compound Structure

Identification of metabolic "soft spots" within a compound's structure is crucial for understanding its biotransformation and for potential drug design modifications. For this compound, systematic investigations have pinpointed the 3-hydroxyl group and the C-9 site as the primary metabolic "soft spots" nih.govplos.orgsemanticscholar.orgresearchgate.netnih.gov. These positions are particularly susceptible to enzymatic modifications, leading to the diverse range of metabolites observed.

Analytical Methodologies for Vasicine Quantification and Characterization

Spectroscopic Techniques for Structural Elucidation and Quantification

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a widely utilized technique for the quantification and qualitative analysis of vasicine, leveraging its chromophoric properties. The presence of aromatic groups within the this compound molecule allows for characteristic absorption in the ultraviolet region of the electromagnetic spectrum amazonaws.comresearchgate.net.

Research indicates that this compound exhibits distinct absorption maxima (λmax) depending on the solvent and the specific form of the compound (e.g., free base or hydrochloride salt) researchgate.netakjournals.comresearchgate.netijpsonline.com. For instance, this compound hydrochloride and total alkaloid extracts have shown overlapping peaks at 251 nm, with λmax values reported at 302 nm for this compound hydrochloride and 305.2 nm for the total alkaloid extract when dissolved in Dimethyl Sulfoxide (DMSO) researchgate.net. In methanol, a common solvent for spectroscopic analysis, this compound consistently shows an absorption maximum around 298 nm researchgate.netijpsonline.com. Other studies have reported λmax values for this compound at 281 nm ijpsonline.com, and a combination of 219 nm and 285 nm, or similar variations like 219 nm and 283 nm, and 219 nm and 290 nm, particularly when analyzing extracts from Peganum harmala akjournals.com.

The consistency of these absorption patterns allows for the identification of this compound by comparing the UV-Vis spectrum of an unknown sample with that of a reference standard researchgate.net. UV-Vis spectrophotometers from manufacturers such as Shimadzu (e.g., UV-2450, UV-1601 PC) and Thermo Fisher are commonly employed for these measurements amazonaws.comijpsonline.comnih.gov.

Table 1: Characteristic UV-Vis Absorption Maxima (λmax) of this compound

| Compound/Extract | Solvent | λmax (nm) | Reference |

| This compound Hydrochloride | DMSO | 251, 302 | researchgate.net |

| Total Alkaloid Extract | DMSO | 251, 305.2 | researchgate.net |

| This compound | Methanol | 298 | researchgate.netijpsonline.com |

| This compound | - | 281 | ijpsonline.com |

| This compound (P. harmala extract) | - | 219, 285 (also 283, 290) | akjournals.com |

Fourier-Transform Infrared (FT-IR) Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for the structural characterization of this compound, providing insights into its functional groups through the absorption of infrared radiation. The FT-IR spectrum of this compound exhibits characteristic absorption bands corresponding to its specific chemical bonds and functional groups amazonaws.comjocpr.comresearchgate.netijbpas.com.

Key functional groups and their corresponding vibrational frequencies observed in the FT-IR spectrum of this compound include:

Hydroxyl (O-H) stretching: A broad absorption band is typically observed in the region of 3100-3709 cm⁻¹, specifically reported at 3709 cm⁻¹ jocpr.com, 3500-3100 cm⁻¹ amazonaws.comresearchgate.net, 3389 cm⁻¹ amazonaws.comresearchgate.net, and 3410 cm⁻¹ ijbpas.com. This indicates the presence of an alcohol group in the this compound structure.

C-H stretching (aliphatic): Peaks associated with C-H stretching vibrations are found around 2712 cm⁻¹ (symmetric) and 2992 cm⁻¹ (asymmetric) jocpr.com, and 2924 cm⁻¹ ijbpas.com.

Imine (C=N) stretching: The characteristic imine functional group (>C=N) in this compound is identified by absorption bands around 1629 cm⁻¹ amazonaws.comresearchgate.net, 1635 cm⁻¹ amazonaws.comresearchgate.net, and 1649 cm⁻¹ jocpr.com.

Aromatic ring vibrations: Multiple peaks indicative of the aromatic quinazoline (B50416) ring system are observed. These include bands at 1575, 1499, and 765 cm⁻¹ amazonaws.comresearchgate.net, and more detailed assignments at 1579, 1498, 1406, 933, 903, 767, and 722 cm⁻¹ amazonaws.comresearchgate.net.

C-N stretching: Absorption attributed to the C-N bond is reported at 1363 cm⁻¹ jocpr.com and 1304 cm⁻¹ ijbpas.com.

C-O stretching: Bands related to C-O stretching vibrations have been noted at 1516 cm⁻¹ and 1746 cm⁻¹ jocpr.com.

FT-IR spectra are typically recorded using instruments like the JASCO FT-IR 430, Nicolet iS10, or PerkinElmer grating spectrometer, often with samples prepared as KBr pellets amazonaws.comnih.govjocpr.com. Similar to UV-Vis, comparing the FT-IR spectrum of an isolated compound with that of a standard this compound sample is a common method for confirmation of identity and purity researchgate.net.

Table 2: Characteristic FT-IR Absorption Bands of this compound

| Functional Group | Wavenumber (cm⁻¹) | Assignment/Description | Reference |

| O-H Stretching (Hydroxyl) | 3100-3709 (broad) | Hydroxyl group | amazonaws.comjocpr.comresearchgate.netijbpas.com |

| C-H Stretching (Aliphatic) | 2712 (symmetric) | C-H bond (alkane) | jocpr.com |

| 2992 (asymmetric) | C-H bond (alkane) | jocpr.com | |

| 2924 | C-H bond (alkane) | ijbpas.com | |

| C=N Stretching (Imine) | 1629, 1635, 1649 | Imine functional group | amazonaws.comjocpr.comresearchgate.net |

| Aromatic Ring Vibrations | 1575, 1499, 765 | Aromatic ring | amazonaws.comresearchgate.net |

| 1579, 1498, 1406, 933, 903, 767, 722 | Aromatic ring | amazonaws.comresearchgate.net | |

| C-N Stretching | 1304, 1363 | C-N bond | jocpr.comijbpas.com |

| C-O Stretching | 1516, 1746 | C-O bond | jocpr.com |

Preclinical Toxicology and Safety Profile of Vasicine

In Vitro Cytotoxicity Assessments on Cell Lines

In vitro cytotoxicity assays are crucial for the preliminary screening of a compound's toxicity at the cellular level. An extract of Adhatoda vasica, with Vasicine as its active principle, was evaluated for cytotoxicity using the Microculture Tetrazolium (MTT) assay on a monkey kidney cell line (Vero cells). thepharmajournal.com

The study revealed a clear dose-dependent cytotoxic effect. At concentrations of 10 µg/mL, 100 µg/mL, and 250 µg/mL, the extract was considered non-cytotoxic, with cell viability remaining near or above 50%. thepharmajournal.com However, at higher concentrations of 500 µg/mL and 1000 µg/mL, significant cytotoxicity was observed, characterized by a cell viability of less than 50%. thepharmajournal.com Microscopic examination showed cellular shrinkage at 500 µg/mL and cell clogging at 1000 µg/mL, indicating a cytopathic effect at these concentrations. thepharmajournal.com The findings suggest that the safe dose of the this compound-containing extract is up to 250 µg/mL in this normal cell line model. thepharmajournal.com

In Vivo Toxicological Evaluations in Animal Models

Following in vitro assessments, in vivo studies in animal models provide a more comprehensive understanding of a compound's systemic toxicity. While detailed public data on the in vivo toxicology of this compound is limited, key studies have been conducted.

Chronic toxicity studies of this compound have been performed in both rats and monkeys (Macaca mulatta). nih.gov These long-term studies are essential for evaluating the cumulative effects of a compound and identifying potential target organs for toxicity after repeated administration. The parameters in such studies typically include monitoring for changes in organ size, among other toxicological endpoints. nih.gov

Further research has focused on the metabolism of this compound in rats. After oral administration, the compound is extensively metabolized, with 72 different metabolites identified in various biological samples, including urine, feces, plasma, and bile. nih.gov Understanding the metabolic pathways is integral to toxicology, as the biotransformation of a compound can lead to the formation of reactive metabolites that may contribute to its toxic effects. nih.gov The primary route of excretion for this compound and its metabolites was found to be renal clearance. nih.gov While these metabolic studies provide insight into the compound's disposition, they underscore the need for further direct in vivo toxicological assessments to fully characterize its safety profile. nih.gov

Future Research Directions and Unresolved Questions in Vasicine Studies

Comprehensive Elucidation of Molecular Mechanisms of Action

While vasicine exhibits a broad spectrum of biological activities, a comprehensive understanding of its precise molecular mechanisms of action remains largely uncertain, posing a significant limitation to its wider clinical application. Current research indicates that this compound may exert its effects through various pathways and molecular targets. For instance, studies suggest its involvement in modulating the PI3K/AKT/mTOR signaling pathway to alleviate oxidative stress and inflammation nih.gov. In the context of asthma, Adhatoda vasica extract, containing this compound, has been shown to inhibit increased hypoxic responses by downregulating Hypoxia-Inducible Factor 1-alpha (HIF-1α), which also improved mitochondrial morphofunction uni.lu.

In silico molecular docking studies have predicted this compound's inhibitory properties against various enzymes and receptors, including HIV-protease, α-amylase, α-glucosidase, cyclooxygenase, lipooxygenase, and epidermal growth factor receptor atamanchemicals.com. For example, this compound demonstrated good binding affinity for the active binding sites of α-amylase (-6.7 kcal/mol), α-glucosidase (-7.6 kcal/mol), cyclooxygenase (-7.4 kcal/mol), epidermal growth factor receptor (-6.4 kcal/mol), lipooxygenase (-6.9 kcal/mol), and HIV-protease (-6.4 kcal/mol) in computational analyses atamanchemicals.com. Similarly, in studies evaluating its antidiabetic potential, this compound exhibited a high LibDock score of 101.46 for Protein Tyrosine Phosphatase 1B (PTP 1B), suggesting its ability to inhibit this enzyme, which is a key target in the insulin (B600854) signaling pathway banglajol.info.

However, these computational findings require rigorous and in-depth in vitro and in vivo validation to confirm the predicted interactions and elucidate the downstream cellular and physiological consequences researchgate.netnih.gov. Future research must focus on identifying all primary and secondary molecular targets, mapping the intricate signaling cascades, and understanding how this compound modulates gene expression and protein function to elicit its diverse pharmacological responses. This comprehensive elucidation is crucial for optimizing its therapeutic applications and developing more targeted interventions.

Advanced Structure-Activity Relationship (SAR) Investigations for this compound Analogues

This compound is a pyrroquinazoline alkaloid, and its structural features are critical for its biological activities longdom.orgnih.govwikipedia.org. Semi-synthetic derivatives, such as bromhexine (B1221334) and ambroxol, which are widely used mucolytics, were inspired by the structures of this compound and vasicinone (B1682191) semanticscholar.orgsynhet.comnih.gov. Early SAR studies have indicated that compounds lacking the C-ring of this compound can still exhibit bronchodilatory effects, albeit primarily in histamine-contracted trachea, and that the presence of the A-ring is essential for activity wikipedia.org.

A systematic investigation into the in vitro and in vivo metabolism of this compound has identified a significant number of metabolites (e.g., 72 metabolites were found in rat studies), suggesting a rich chemical space for exploration guidetopharmacology.org. Future research should leverage these metabolic insights and advanced computational chemistry techniques to conduct more sophisticated SAR investigations. This involves:

Rational Design and Synthesis: Designing and synthesizing novel this compound analogues with targeted modifications to specific functional groups or ring structures.

High-Throughput Screening: Employing high-throughput screening assays to evaluate the pharmacological profiles of these new analogues across various indications.

Mechanistic SAR: Correlating structural changes with specific molecular interactions and downstream effects to establish precise SARs. This could lead to the development of derivatives with enhanced potency, improved selectivity for desired targets, and reduced off-target effects or toxicity.

Chirality Studies: Given that this compound is an optically active molecule in its natural state, but can racemize upon extraction mdpi.com, further studies on the stereochemistry and its impact on activity are warranted.

Development of Novel Drug Delivery Systems for this compound

A major challenge hindering the widespread clinical application of this compound is its low bioavailability, primarily attributed to poor solubility and absorption in the gastrointestinal tract researchgate.netnih.govwikipedia.orgwikipedia.orgmims.com. While traditional formulations of Adhatoda vasica containing this compound have been used for centuries wikipedia.orgresearchgate.net, modern pharmaceutical approaches are essential to overcome these pharmacokinetic limitations.

Future research must prioritize the development and optimization of novel drug delivery systems (NDDS) for this compound. Promising avenues include:

Phytosomes: Research has shown that this compound-loaded phytosomes can achieve sustained release characteristics. For instance, in an in vitro drug release study, phytosomes released 68.80% of this compound at 8 hours, compared to a maximum of 45.08% at 4 hours for the crude extract nih.govwikipedia.orgwikipedia.orgmims.com. Further in vivo studies are crucial to validate these findings and assess their clinical relevance.

Topical and Inhaled Delivery: Investigating alternative routes of administration, such as topical delivery via nanoemulgels for localized effects, which have shown potential for improved effectiveness and tolerability cdutcm.edu.cn. Given this compound's traditional use in respiratory ailments, developing advanced inhaled delivery systems could offer direct targeting to the lungs, potentially maximizing efficacy and minimizing systemic exposure.

Formulation Stability and Scalability: Addressing challenges related to the stability of these novel formulations and developing scalable manufacturing processes for large-scale production semanticscholar.org.

Application of Multi-Omics Approaches in this compound Research

The integration of multi-omics technologies, including genomics, transcriptomics, proteomics, and metabolomics, offers a powerful approach to comprehensively understand the complex biological systems and processes influenced by this compound researchgate.netlongdom.orgwikipedia.orglipidmaps.orgsigmaaldrich.comnih.govnih.gov.

Future research should extensively apply multi-omics to:

Biosynthetic Pathway Elucidation: Fully elucidate the biosynthetic pathway of this compound within its natural sources (e.g., Adhatoda vasica). This involves identifying all key genes and regulatory enzymes involved in its synthesis researchgate.netlongdom.orgnih.gov. Such knowledge can then be leveraged for metabolic engineering strategies, including the use of advanced genome editing tools like CRISPR-Cas technologies, to enhance this compound production in plants or enable its robust biosynthesis in microbial systems researchgate.netlongdom.orgnih.gov.

Systems-Level Understanding of Drug Action: Investigate the global changes in gene expression (transcriptomics), protein profiles (proteomics), and metabolic pathways (metabolomics) in biological systems treated with this compound. This systems-level perspective can provide deeper insights into its mechanism of action, identify novel biomarkers of response, and uncover unforeseen therapeutic effects or interactions wikipedia.orgnih.govnih.gov.

Identification of Novel Metabolites: Metabolomics can help identify previously unknown this compound metabolites in vivo and in vitro, and determine their biological activities, potentially revealing new active compounds or detoxification pathways lipidmaps.orgsigmaaldrich.com.

Genomic Variations: Explore genomic variations in Adhatoda vasica populations that might influence this compound content and quality, aiding in the selection of high-yielding cultivars for pharmaceutical purposes researchgate.netlongdom.orgsigmaaldrich.comnih.gov.

Data Integration and Bioinformatics: Develop advanced bioinformatics tools and computational models to integrate and interpret the vast and complex multi-omics datasets, translating raw data into meaningful biological insights and predictive models for this compound's efficacy and safety nih.gov.

Translational Research Gaps and Future Clinical Development Prospects for this compound and its Derivatives

Despite its long history of traditional use and promising preclinical data, a significant gap exists in the translational research and clinical development of this compound and its derivatives. Insufficient clinical studies and a lack of standardized dosages are major hurdles preventing its wider acceptance in modern medicine researchgate.net.

Future clinical development prospects for this compound and its derivatives hinge on addressing these critical gaps:

Rigorous Clinical Trials: Conducting well-designed, randomized, controlled clinical trials across all phases (Phase I, II, and III) is paramount to establish the efficacy, safety, and optimal dosages of this compound for specific indications. While some botanical drugs have reached Phase II/III trials longdom.orgnih.gov, dedicated clinical research on isolated this compound is limited.

Standardization of Formulations: Developing standardized this compound formulations with consistent composition and potency is crucial for reproducible clinical outcomes and regulatory approval researchgate.netnih.gov. This includes ensuring the quality and purity of the active compound.

Bioavailability Enhancement Validation: Clinically validating the improved bioavailability achieved through novel drug delivery systems (as discussed in Section 9.3) is essential to ensure effective systemic exposure and therapeutic concentrations in humans researchgate.netwikipedia.orgnih.govwikipedia.orgwikipedia.orgmims.comresearchgate.net.

Targeted Indications: Focusing clinical development on specific, well-defined therapeutic areas where this compound's known pharmacological activities offer a distinct advantage. Respiratory disorders (bronchodilatory, anti-inflammatory, mucolytic effects) uni.lunih.govnih.govwikipedia.orgfishersci.ca and neurodegenerative diseases (cholinesterase inhibition) nih.govwikipedia.orgguidetopharmacology.org represent strong candidates.

Pharmacokinetic and Pharmacodynamic Profiling: Conducting comprehensive pharmacokinetic and pharmacodynamic studies in humans to understand its absorption, distribution, metabolism, excretion, and dose-response relationships.

Comparative Effectiveness Research: Performing comparative clinical trials against existing standard-of-care treatments to demonstrate superior efficacy, better safety profiles, or cost-effectiveness.

Regulatory Pathway Navigation: Actively engaging with regulatory bodies to define clear pathways for the approval of natural product-derived compounds like this compound, which may differ from synthetic drugs.

Investigation of Synergistic Effects: Exploring potential synergistic effects of this compound when combined with other natural compounds or conventional drugs, as natural products often exhibit polypharmacological actions semanticscholar.org.

The successful translation of this compound from traditional medicine to modern therapeutic agents requires a concerted effort in addressing these research gaps through advanced scientific methodologies and robust clinical validation.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | 72610 |

| Vasicinone | 442935 |

| Bromhexine | 2442 |

| Ambroxol | 2132 |

| Deoxyvasicinone | 68261 |

| Vasicinol | 442934 |

| Adhatodine | 5316460 |

| Aniflorine | 442881 |

| Anisotine | 442884 |

| Orientin | 5281675 |

| Phosphatidylcholine | 452110 |

| Vasnetine | Not directly found in search results, mentioned in context of Adhatoda vasica phytochemicals. |

常见问题

Basic Research Questions

Q. What validated chromatographic methods are recommended for quantifying vasicine in plant extracts, and how are they optimized for accuracy?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection is widely used, employing C18 columns and mobile phases like methanol:water (70:30 v/v) at 1.0 mL/min flow rate. Validation parameters include linearity (R² >0.99), limit of detection (LOD: ~0.1 µg/mL), and recovery rates (95–105%) via spiked samples. Thin-layer chromatography (TLC) with Dragendorff’s reagent is a qualitative alternative .

Q. Which in vitro models are standard for evaluating this compound’s bronchodilatory effects, and what endpoints are measured?

- Methodological Answer: Isolated guinea pig tracheal chains or human bronchial smooth muscle cells are common. Contraction-relaxation assays use histamine-induced spasms, measuring tension changes via force transducers. Endpoints include EC₅₀ values and comparison with reference agents (e.g., salbutamol). Cell viability assays (MTT) ensure non-cytotoxic concentrations .

Q. What pharmacokinetic parameters are critical in preclinical studies of this compound?

- Methodological Answer: Key parameters include bioavailability (oral vs. intravenous administration), plasma half-life (t₁/₂), volume of distribution (Vd), and metabolic pathways (e.g., cytochrome P450 isoforms). LC-MS/MS is used for plasma analysis, with sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours post-administration .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported cytotoxicity of this compound across different cancer cell lines?

- Methodological Answer:

- Variable Control: Standardize cell culture conditions (e.g., passage number, media composition).

- Dose-Response Validation: Use a wide concentration range (0.1–100 µM) and replicate across labs.

- Mechanistic Follow-Up: Combine apoptosis assays (Annexin V/PI staining) with transcriptomic profiling (RNA-seq) to identify cell-line-specific pathways.

- Reference: Conflicting data may arise from differential expression of drug transporters (e.g., ABCB1) or metabolic enzymes .

Q. What experimental strategies optimize this compound extraction yields while preserving structural integrity?

- Methodological Answer:

- Solvent Selection: Ethanol-water mixtures (60–80% ethanol) balance polarity for alkaloid solubility.

- Green Techniques: Ultrasound-assisted extraction (20 kHz, 30°C, 20 min) increases yield by 15–20% vs. maceration.

- Stability Monitoring: Post-extraction, store at -20°C under nitrogen to prevent oxidation. Confirm stability via NMR (absence of new peaks) over 6 months .

Q. How should researchers design studies to clarify this compound’s dual role as a bronchodilator and potential hepatotoxin?

- Methodological Answer:

- Dual-Arm Design:

- Arm 1: Bronchodilatory efficacy in ovalbumin-sensitized murine models (FEV₁ measurements).

- Arm 2: Hepatotoxicity screening via serum ALT/AST levels and liver histopathology.

- Dose Differentiation: Identify therapeutic index (TI) by comparing ED₅₀ (bronchodilation) with LD₅₀ (hepatotoxicity).

- Mechanistic Links: Use metabolomics to assess if hepatotoxicity correlates with reactive metabolite formation (e.g., glutathione depletion assays) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。